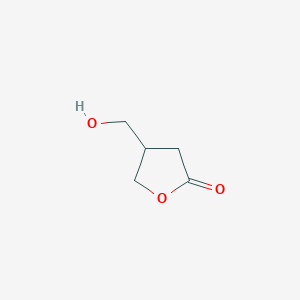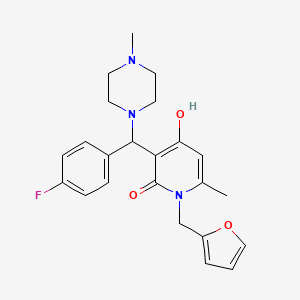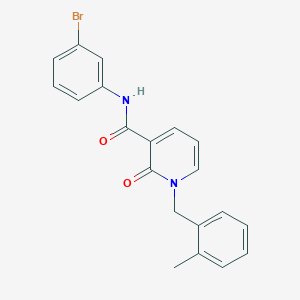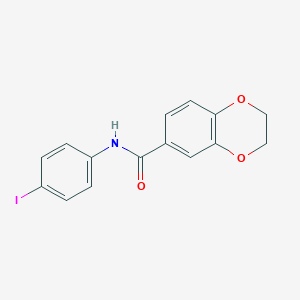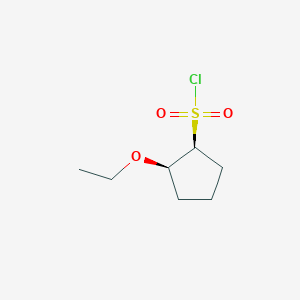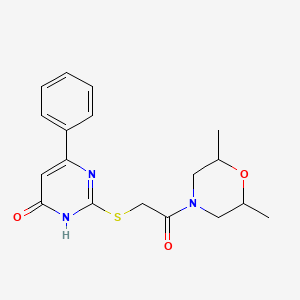
2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom . The compound also has a phenyl group (a six-membered carbon ring), a thioether group (an R-S-R’ structure), and a ketone group (a C=O structure).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and morpholine rings, the phenyl group, the thioether group, and the ketone group would all contribute to its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the ketone group could undergo reactions such as nucleophilic addition or reduction. The pyrimidine ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group could increase its solubility in polar solvents .Scientific Research Applications
Electrochemical Studies
Research into thiopyrimidine derivatives, such as those related to the compound , has revealed significant electrochemical properties. For instance, studies have demonstrated that thiopyrimidines can undergo complex electrochemical reactions, which include oxidation mechanisms and the formation of metal complexes upon interaction with electrodes in specific solvents (Battistuzzi et al., 1994). These findings indicate potential applications in developing electrochemical sensors or in catalysis, where the unique properties of thiopyrimidines can be harnessed for specific reactions.
Antimicrobial and Antitumor Applications
Several studies have explored the use of thiopyrimidine derivatives in medicinal chemistry, particularly their antimicrobial and antitumor potential. For instance, thiopyrimidine derivatives have been identified as effective corrosion inhibitors and have displayed promising antimicrobial properties (Singh et al., 2016). Additionally, certain thiopyrimidines have shown potential in anticancer research, indicating their utility in developing novel therapeutics (Martínez-Lillo et al., 2011). These applications are particularly relevant in the search for new drugs with unique modes of action against microbial pathogens and cancer cells.
Material Science and Organic LEDs
The compound's structural relatives have also been explored for their photophysical properties, which are crucial in material science and the development of organic light-emitting diodes (OLEDs). Research has demonstrated that certain iridium(III) complexes, which share structural similarities with the compound, exhibit highly efficient red phosphorescence, making them suitable for use in OLEDs (Tsuboyama et al., 2003). Such studies highlight the potential for using thiopyrimidine derivatives in creating more efficient and durable electronic displays and lighting systems.
Future Directions
Properties
IUPAC Name |
2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-9-21(10-13(2)24-12)17(23)11-25-18-19-15(8-16(22)20-18)14-6-4-3-5-7-14/h3-8,12-13H,9-11H2,1-2H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJROJHBMUNGHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
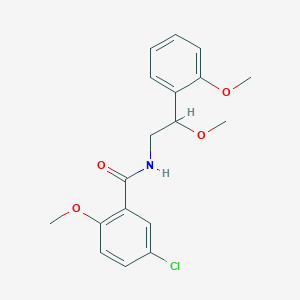
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide](/img/structure/B2403569.png)
![3-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2403571.png)
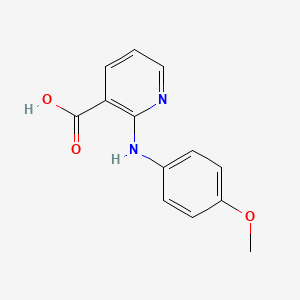
![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2403578.png)

![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)
![3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2403581.png)

